5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
The compound 5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to the class of thiobarbituric acid (TBA) derivatives, which are characterized by a central pyrimidine-4,6-dione core with a thioxo group at position 2 and a substituted methylene moiety at position 5 . These compounds are synthesized via aldol condensation or hydrazone formation reactions, enabling diverse substitutions that modulate their chemical, physical, and biological properties .
Properties
IUPAC Name |
5-[(5-bromopyridin-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O2S/c11-5-1-2-7(12-3-5)13-4-6-8(16)14-10(18)15-9(6)17/h1-4H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVJYUZHUUKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((5-bromopyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.2 g/mol. The structure features a thioxodihydropyrimidine core substituted with a bromopyridine moiety, which is crucial for its biological interactions.
Antioxidant Activity
Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antioxidant properties. A study assessed the free radical scavenging activity of various substituted pyrimidines, including derivatives similar to our compound. The results demonstrated that these compounds possess IC50 values ranging from 42.9 µM to 438.3 µM against DPPH radicals, indicating their potential as effective antioxidants .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5-((5-bromopyridin-2-yl)amino)methylene-2-thioxodihydropyrimidine | TBD | Antioxidant |
| 5-(3,4-Dimethoxybenzylidene)-2-thioxodihydropyrimidine | 170.4 ± 2.5 | Antioxidant |
| 5-(3,4-Dihydroxybenzylidene)-2-thioxodihydropyrimidine | 42.9 ± 3.605 | Antioxidant |
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated against various cancer cell lines. For instance, related thioxodihydropyrimidine derivatives have shown promising results in inhibiting cell proliferation in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
The biological activity of thioxodihydropyrimidines can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Compounds in this class may inhibit key protein kinases involved in cell signaling pathways that regulate proliferation and survival .
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds help reduce oxidative stress within cells, contributing to their protective effects against cellular damage.
Case Studies and Research Findings
- Antiproliferative Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various cancer cell lines. For example, a derivative exhibited an IC50 value of 13.3 µM against MCF-7 cells, showcasing its potential as an anticancer agent .
- Mechanistic Insights : Studies using flow cytometry have elucidated that treatment with these compounds leads to increased levels of apoptotic markers in treated cancer cells compared to untreated controls .
- Comparative Analysis : A comparative analysis with other known antiproliferative agents revealed that certain derivatives possess superior activity profiles, making them candidates for further development as therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of TBA derivatives are heavily influenced by substituents at the methylene (C-5) and pyrimidine ring positions. Key analogs and their properties are summarized below:
Table 1: Structural and Physical Properties of Selected TBA Derivatives
Key Observations:
- Electron-Withdrawing Groups (e.g., Br, Cl): Bromine substituents, as seen in the target compound and analogs like 5-((6-bromo-4-chlorocoumarinyl)methylene)-... , enhance thermal stability (decomposition >250°C in some cases) and may improve bioactivity by influencing electron distribution .
- Heterocyclic Substituents: Pyridine (e.g., pyridin-4-yl) and indole substituents introduce π-π stacking interactions, affecting solubility and binding affinity in biological systems .
- Alkyl vs.
Stability and Spectral Properties
- Thermal Stability: Thienothiophene-substituted TBAs (e.g., IIc, II’c) decompose above 250°C, attributed to extended conjugation and bromine’s stabilizing effects .
- Spectroscopic Signatures: All TBAs show characteristic IR peaks for C=O (1670–1712 cm⁻¹) and C=S (1200–1250 cm⁻¹) . NMR spectra reveal distinct proton environments for aromatic and methylene groups .
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H, ¹³C) to confirm regioselectivity of the bromopyridinyl group and methylene bridge .
- IR spectroscopy to validate carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) for molecular weight confirmation .
Table 1 : Key Spectral Data for Analogous Compounds
| Functional Group | NMR Shift (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| Pyrimidine C=O | 165–170 (¹³C) | 1700–1750 |
| Thione (C=S) | 120–125 (¹³C) | 1150–1250 |
| Bromopyridinyl NH | 8.5–9.5 (¹H) | 3300–3400 (N-H) |
Basic: What in vitro assays are recommended to evaluate its bioactivity?
Answer:
-
Endonuclease G (EndoG) Inhibition :
-
Antioxidant Activity :
Table 2 : Bioactivity Data for Thiobarbiturate Analogs
| Compound | Target | IC50/EC50 | Reference |
|---|---|---|---|
| PNR-3-80 | EndoG | 0.67 mM | |
| 2d (Antioxidant) | ROS Scavenging | EC50 = 12 µM |
Advanced: How to design structure-activity relationship (SAR) studies for optimizing inhibitory potency?
Answer:
- Variable Substituents : Modify the bromopyridinyl group (e.g., replace Br with Cl, OCH₃) to assess steric/electronic effects on EndoG binding .
- Methylene Bridge Flexibility : Introduce rigid spacers (e.g., aromatic vs. aliphatic) to evaluate conformational constraints .
- Assay Conditions : Test activity across pH (6.5–7.4) and temperature (25–37°C) ranges to mimic physiological environments .
Key Finding : Bromine enhances lipophilicity and target affinity compared to methoxy groups in PNR-3-80/82 analogs .
Advanced: How to resolve contradictions in reported IC50 values for EndoG inhibition?
Answer: Discrepancies may arise from:
- Assay Variability : Differences in DNA substrate (linear vs. supercoiled) or detection methods (fluorometry vs. gel quantification) .
- Compound Purity : Verify via HPLC (>95% purity) to exclude byproducts affecting activity .
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
Mitigation Strategy : Standardize assays using a reference inhibitor (e.g., ZnCl₂) for cross-study validation .
Advanced: What methodologies assess its environmental impact and ecotoxicity?
Answer:
-
Environmental Fate :
-
Ecotoxicology :
Table 3 : Ecotoxicity Parameters for Priority Assessment
| Parameter | Test Organism | Endpoint |
|---|---|---|
| Acute Toxicity | Daphnia magna | LC50 (48h) |
| Chronic Toxicity | Danio rerio | NOEC (28d) |
| Bioaccumulation | - | BCF (log Kow) |
Advanced: How to evaluate its cytoprotective efficacy in normal cells during chemotherapy?
Answer:
- In Vitro Models : Use non-cancerous cell lines (e.g., HEK293) treated with cisplatin/docetaxel. Measure viability via MTT assay with/without the compound .
- In Vivo Models : Administer the compound to mice receiving chemotherapy, monitoring nephrotoxicity (serum creatinine) or neurotoxicity (behavioral assays) .
- Mechanistic Insight : Perform Western blotting to confirm downregulation of EndoG-mediated apoptosis pathways .
Note : Prioritize dose optimization to avoid protecting cancer cells (e.g., validate selectivity in co-culture systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
